3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one
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Description
3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A significant aspect of the research on compounds with phenylsulfonyl and pyrazolopyrimidine or pyrazolopyridine rings involves their antimicrobial properties. Studies have synthesized novel series of such compounds and evaluated their efficacy against a range of bacterial and fungal pathogens. For example, compounds with these moieties have been shown to exhibit antimicrobial activities that, in some cases, exceed those of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019; Ammar et al., 2004). These findings suggest the potential for developing new antimicrobial agents based on this chemical framework.
Antitumor Activity
Another area of interest is the antitumor activity of derivatives incorporating the phenylsulfonyl-pyrazolopyridine scaffold. Research has demonstrated that certain derivatives exhibit potent cytotoxicity against various tumor cell lines in vitro and have shown promising antitumor activity in vivo without causing undesirable effects in animal models (Naito et al., 2005). This suggests their potential use in cancer research and therapy.
Drug Delivery Systems
The structural features of compounds like 3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one have been explored for their utility in drug delivery systems. For instance, encapsulating lipophilic derivatives within water-soluble cages has been studied for delivering bioactive molecules to target sites, indicating a novel approach to enhancing the solubility and therapeutic efficiency of drug molecules (Mattsson et al., 2010).
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-20(9-15-30(28,29)17-6-2-1-3-7-17)23-11-13-24(14-12-23)21(27)18-16-22-25-10-5-4-8-19(18)25/h1-8,10,16H,9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUGZKNDANNCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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